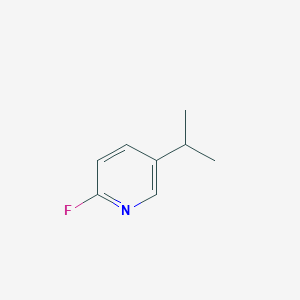
1-(4-methylpiperazin-1-yl)-4-(methylsulfanyl)butan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methylpiperazin-1-yl)-4-(methylsulfanyl)butan-1-one is an organic compound that features a piperazine ring substituted with a methyl group and a butanone chain with a methylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-methylpiperazin-1-yl)-4-(methylsulfanyl)butan-1-one typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethylene glycol in the presence of a catalyst.
Substitution with Methyl Group: The piperazine ring is then methylated using methyl iodide or methyl sulfate under basic conditions.
Attachment of Butanone Chain: The butanone chain is introduced via a nucleophilic substitution reaction, where the piperazine derivative reacts with 4-chlorobutan-2-one.
Introduction of Methylsulfanyl Group: Finally, the methylsulfanyl group is added through a thiolation reaction using methylthiol and a suitable base.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. Solvent extraction and recrystallization are common purification methods.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methylpiperazin-1-yl)-4-(methylsulfanyl)butan-1-one can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the butanone chain can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the methyl group can be replaced with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
1-(4-Methylpiperazin-1-yl)-4-(methylsulfanyl)butan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug formulations due to its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 1-(4-methylpiperazin-1-yl)-4-(methylsulfanyl)butan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can mimic the structure of natural ligands, allowing the compound to bind to biological targets and modulate their activity. The methylsulfanyl group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
1-(4-Methylpiperazin-1-yl)butan-1-one: Lacks the methylsulfanyl group, which may affect its biological activity and chemical properties.
1-(4-Methylpiperazin-1-yl)-4-(methylthio)butane: Similar structure but with a different functional group, leading to variations in reactivity and applications.
Uniqueness: 1-(4-Methylpiperazin-1-yl)-4-(methylsulfanyl)butan-1-one is unique due to the presence of both the piperazine ring and the methylsulfanyl group, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use.
Properties
CAS No. |
1901728-78-6 |
|---|---|
Molecular Formula |
C10H20N2OS |
Molecular Weight |
216.35 g/mol |
IUPAC Name |
1-(4-methylpiperazin-1-yl)-4-methylsulfanylbutan-1-one |
InChI |
InChI=1S/C10H20N2OS/c1-11-5-7-12(8-6-11)10(13)4-3-9-14-2/h3-9H2,1-2H3 |
InChI Key |
KVRODVOFNQNHIH-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C(=O)CCCSC |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



